molecular formula C11H18O B13862048 4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol

4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol

Cat. No.: B13862048
M. Wt: 166.26 g/mol
InChI Key: DMIGZTMSXIFHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol is an organic compound with the molecular formula C11H18O It is a derivative of cyclohexadiene, featuring a butanol side chain attached to a methyl-substituted cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexa-1,4-diene and butanal.

    Grignard Reaction: A Grignard reagent is prepared by reacting 4-methylcyclohexa-1,4-diene with magnesium in anhydrous ether. This Grignard reagent is then reacted with butanal to form the desired product.

    Purification: The crude product is purified using standard techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the cyclohexadiene ring can be reduced to form a cyclohexane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: 4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-one or 4-(4-Methylcyclohexa-1,4-dien-1-yl)butanal.

    Reduction: 4-(4-Methylcyclohexyl)butan-1-ol.

    Substitution: 4-(4-Methylcyclohexa-1,4-dien-1-yl)butyl chloride.

Scientific Research Applications

4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexadiene ring can undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylcyclohexa-1,4-dien-1-yl)methanol: Similar structure but with a shorter side chain.

    4-(4-Methylcyclohexa-1,4-dien-1-yl)ethanol: Another similar compound with a different side chain length.

    4-(4-Methylcyclohexa-1,4-dien-1-yl)propan-1-ol: Similar but with a three-carbon side chain.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

4-(4-methylcyclohexa-1,4-dien-1-yl)butan-1-ol

InChI

InChI=1S/C11H18O/c1-10-5-7-11(8-6-10)4-2-3-9-12/h5,8,12H,2-4,6-7,9H2,1H3

InChI Key

DMIGZTMSXIFHPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(=CC1)CCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.